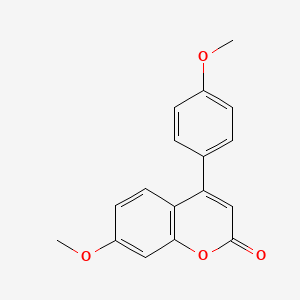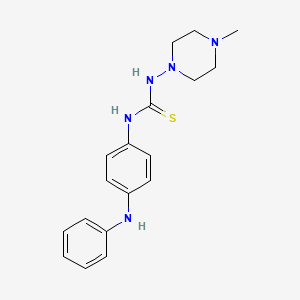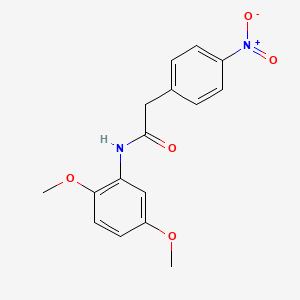
7-methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one, also known as tangeretin, is a flavonoid compound found in citrus fruits. It has been studied for its potential health benefits, including anti-cancer, anti-inflammatory, and neuroprotective effects. In
Scientific Research Applications
Tangeretin has been studied for its potential anti-cancer effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Tangeretin has also been found to inhibit the growth of cancer cells and to reduce the formation of tumors in animal studies.
In addition to its anti-cancer effects, 7-methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one has been studied for its anti-inflammatory effects. It has been shown to reduce inflammation in animal models of arthritis and to inhibit the production of inflammatory cytokines.
Tangeretin has also been studied for its neuroprotective effects. It has been found to protect against neurotoxicity in animal models of Alzheimer's disease and to improve cognitive function in animal studies.
Mechanism of Action
The mechanism of action of 7-methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one is not fully understood. It is believed to exert its anti-cancer effects by inducing apoptosis and inhibiting the growth of cancer cells. Tangeretin may also inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth.
Tangeretin's anti-inflammatory effects may be due to its ability to inhibit the production of inflammatory cytokines and to reduce the activation of NF-κB, a transcription factor that plays a key role in inflammation.
Tangeretin's neuroprotective effects may be due to its ability to reduce oxidative stress and to inhibit the production of amyloid beta, a protein that is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
Tangeretin has been found to modulate several signaling pathways involved in cancer, inflammation, and neurodegeneration. It has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell proliferation and differentiation. Tangeretin has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Advantages and Limitations for Lab Experiments
Tangeretin has several advantages for lab experiments. It is a natural compound that can be easily synthesized from hesperidin, a readily available source. Tangeretin has also been found to have low toxicity and to be well-tolerated in animal studies.
However, 7-methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one also has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal studies. Tangeretin's low bioavailability may also limit its effectiveness in vivo.
Future Directions
For research on 7-methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one include the development of analogs with improved solubility and bioavailability, as well as the investigation of its effects on other signaling pathways.
Synthesis Methods
Tangeretin can be synthesized from hesperidin, a flavonoid glycoside found in citrus fruits. Hesperidin can be hydrolyzed to hesperetin, which can then be demethylated to form 7-methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one.
properties
IUPAC Name |
7-methoxy-4-(4-methoxyphenyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-12-5-3-11(4-6-12)15-10-17(18)21-16-9-13(20-2)7-8-14(15)16/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCZQQVEYPSHCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5693616.png)
![N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5693621.png)
![1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5693623.png)
![N-allyl-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5693625.png)
![5-{[(2-methoxyphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5693656.png)

![3,4-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B5693670.png)

![N-(4-fluorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5693673.png)
![3-(2-furyl)-N-[4-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5693680.png)
![N'-(2-bromobenzylidene)-1-[(pentamethylphenyl)sulfonyl]-4-piperidinecarbohydrazide](/img/structure/B5693689.png)


